BRD4 Binding Potency: PROTAC BRD4 Degrader-14 vs. Comparator VHL-Based Degrader
PROTAC BRD4 Degrader-14 demonstrates sub-nanomolar binding affinity for both bromodomains of BRD4, with IC50 values of 1.8 nM for BD1 and 1.7 nM for BD2 . This is significantly more potent than another VHL-based BRD4 degrader, compound 19g, which exhibited an IC50 of 18.6 ± 1.3 nM for BRD4 inhibition in a similar assay format [1].
| Evidence Dimension | BRD4 Bromodomain Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (BD1), 1.7 nM (BD2) |
| Comparator Or Baseline | Compound 19g (VHL-based BRD4 PROTAC): 18.6 ± 1.3 nM |
| Quantified Difference | Approximately 10-fold higher potency for PROTAC BRD4 Degrader-14 |
| Conditions | In vitro binding assay; BD1 and BD2 domains |
Why This Matters
Higher binding potency can translate to more efficient target engagement and degradation at lower drug concentrations, potentially reducing off-target effects and improving the therapeutic window in cellular and in vivo studies.
- [1] Li, Y., et al. (2025). Design and Synthesis of Proteolysis Targeting Chimeras for Inducing BRD4 Protein Degradation. Journal of Chinese Pharmaceutical Sciences. View Source
